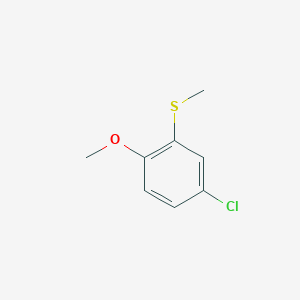

3-Chloro-6-methoxyphenyl methyl sulfide

Description

Significance of Organosulfur Compounds in Contemporary Organic Synthesis and Chemical Research

Organosulfur compounds are a cornerstone of modern organic chemistry, valued for their diverse reactivity and presence in numerous biologically active molecules and materials. The sulfur atom, with its ability to exist in various oxidation states and to stabilize adjacent carbanions, offers a rich landscape for synthetic transformations. These compounds are integral to pharmaceuticals, agrochemicals, and advanced materials, making the study of novel organosulfur molecules a significant endeavor in chemical research.

Overview of Substituted Anisoles and Chlorobenzene (B131634) Derivatives in Molecular Design

Substituted anisoles and chlorobenzenes are fundamental building blocks in the design and synthesis of complex organic molecules. The methoxy (B1213986) group of an anisole (B1667542) is a powerful ortho-, para-director in electrophilic aromatic substitution and can be a precursor to a phenol (B47542) functionality. Chlorobenzene derivatives provide a stable aromatic core and a reactive handle for cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. The interplay of these substituents dictates the electronic and steric properties of the molecule, guiding its reactivity and potential applications.

Contextualizing 3-Chloro-6-methoxyphenyl Methyl Sulfide (B99878) within Aryl Sulfide Systems

3-Chloro-6-methoxyphenyl methyl sulfide belongs to the family of aryl sulfides. Structurally, it is an isomer of other halo-methoxy-aryl sulfides and its chemical behavior is expected to be influenced by the electronic effects of the chloro, methoxy, and methylthio substituents on the benzene (B151609) ring. The relative positions of these groups (chloro and methoxy in a 1,4-relationship, and methylthio ortho to the methoxy group) will determine the electron density of the aromatic ring and the accessibility of its various positions to chemical attack.

Scope and Objectives of Research on this compound

Currently, there is a lack of published research specifically focused on this compound. The objective of future research would be to fully characterize this compound, which would involve:

Developing and optimizing a reliable synthetic route.

Thoroughly characterizing its physical and spectroscopic properties.

Investigating its reactivity, including the exploration of reactions at the sulfide group and on the aromatic ring.

Evaluating its potential as an intermediate in the synthesis of more complex molecules.

Data and Research Findings

A thorough search of scientific databases and chemical supplier catalogs reveals that this compound is a commercially available compound, listed, for example, by Rieke Metals with the catalog number NV02918. riekemetals.com However, detailed, peer-reviewed research findings regarding its synthesis and reactivity are not available.

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound are not documented in publicly accessible literature. The molecular weight of the compound is reported to be 188.67 g/mol . riekemetals.com Predicted properties based on its structure can be calculated using computational models, but these await experimental verification.

Table 1: Basic Information for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉ClOS | |

| Molecular Weight | 188.67 g/mol | riekemetals.com |

| CAS Number | Not available | |

| Physical State | Not documented | |

| Melting Point | Not documented | |

| Boiling Point | Not documented |

| Solubility | Not documented | |

Note: This table reflects the current lack of publicly available, experimentally verified data.

Synthetic Methodologies

Detailed and verified synthetic procedures for this compound are not described in the scientific literature. General synthetic strategies for analogous aryl sulfides could potentially be adapted. A plausible, though unconfirmed, approach might involve the ortho-lithiation of 4-chloroanisole (B146269) followed by quenching with dimethyl disulfide. Another possibility could be the nucleophilic aromatic substitution of a more activated precursor, such as a dinitro- or fluoro-substituted benzene derivative. However, without experimental data, these remain speculative routes.

Chemical Reactivity and Transformations

There is no published research detailing the specific chemical reactions of this compound. Based on the functional groups present, the following reactivity might be anticipated:

Oxidation of the sulfide: The methyl sulfide group could be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties of the molecule.

Reactions at the aromatic ring: The electron-donating methoxy and methylthio groups and the electron-withdrawing chloro group would direct electrophilic substitution to specific positions on the aromatic ring.

Cross-coupling reactions: The chloro-substituent could potentially participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

These potential reactions are inferred from general principles of organic chemistry and have not been experimentally demonstrated for this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLCSMBIJACPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Chloro 6 Methoxyphenyl Methyl Sulfide

Oxidation Reactions at the Sulfur Center

The sulfur atom in 3-Chloro-6-methoxyphenyl methyl sulfide (B99878) is susceptible to oxidation, a fundamental transformation in organic sulfur chemistry. This process can be controlled to yield either sulfoxides or sulfones, compounds with distinct chemical properties and applications.

The selective oxidation of sulfides to sulfoxides is a common objective in organic synthesis, as sulfoxides are valuable intermediates. wikipedia.org The conversion of 3-Chloro-6-methoxyphenyl methyl sulfide to its corresponding sulfoxide (B87167), 3-Chloro-6-methoxyphenyl methyl sulfoxide, can be achieved using a variety of oxidizing agents. Careful control of reaction conditions is crucial to prevent over-oxidation to the sulfone. wikipedia.org

Common methods for the oxidation of aryl sulfides to sulfoxides include the use of hydrogen peroxide in solvents like acetic acid or acetone. wikipedia.org However, these reactions can sometimes produce mixtures of the sulfoxide and the corresponding sulfone. wikipedia.org A more controlled and widely used method for this transformation is the use of sodium metaperiodate in an aqueous medium, often at reduced temperatures to enhance selectivity. orgsyn.org For thioanisole (B89551), the parent compound of this family, this method has proven effective. orgsyn.org The reaction proceeds by stirring the sulfide with a slight excess of sodium metaperiodate in a solvent mixture, like water and methylene (B1212753) chloride, at low temperatures (e.g., in an ice bath) for several hours. orgsyn.org

| Oxidizing Agent | General Conditions | Substrate Example | Product |

| Hydrogen Peroxide | Acetic acid, room temperature | Aryl Methyl Sulfides | Aryl Methyl Sulfoxides wikipedia.org |

| Sodium Metaperiodate | Water/Methylene Chloride, 0°C | Thioanisole | Methyl Phenyl Sulfoxide orgsyn.org |

| Nitric Acid | Controlled conditions | p-Nitrophenyl Methyl Sulfide | p-Nitrophenyl Methyl Sulfoxide wikipedia.org |

This table presents general methods applicable to the oxidation of aryl sulfides.

Further oxidation of the sulfoxide, or direct, more forceful oxidation of the sulfide, leads to the formation of the corresponding sulfone, 3-Chloro-6-methoxyphenyl methyl sulfone. Sulfones are generally more stable and exhibit different chemical properties compared to sulfoxides.

The synthesis of sulfones from sulfides is typically achieved by using an excess of a strong oxidizing agent or by employing more vigorous reaction conditions. A common and effective method involves refluxing the sulfide in acetic acid with an excess of hydrogen peroxide. wikipedia.org This ensures the complete oxidation of the sulfur center to the sulfone state.

| Oxidizing Agent | General Conditions | Substrate Example | Product |

| Hydrogen Peroxide (excess) | Acetic acid, reflux | Aryl Methyl Sulfides | Aryl Methyl Sulfones wikipedia.org |

This table presents a general method for the oxidation of aryl sulfides to sulfones.

The oxidation of a prochiral sulfide like this compound to its sulfoxide introduces a stereocenter at the sulfur atom. Consequently, the product can exist as a racemic mixture of two enantiomers. The field of stereoselective oxidation aims to develop methods that favor the formation of one enantiomer over the other, which is of significant interest in the synthesis of chiral auxiliaries and pharmaceuticals.

While specific stereoselective oxidation studies on this compound are not prominently documented, research on analogous aryl alkyl sulfides has established several effective methodologies. youtube.com These often involve the use of chiral catalysts, such as transition metal complexes with chiral ligands. For instance, platinum(II) complexes with chiral ligands have been used as catalysts for the stereoselective oxidation of prochiral aryl alkyl sulfides in aqueous surfactant media. youtube.com Another approach involves the use of biocatalysts, which are enzymes that can perform highly stereoselective transformations.

Peroxydisulfate (B1198043) salts, such as potassium peroxydisulfate (K₂S₂O₈) and ammonium (B1175870) peroxydisulfate ((NH₄)₂S₂O₈), are powerful oxidizing agents capable of initiating a variety of chemical transformations through the generation of sulfate (B86663) radicals. prepchem.comnih.gov In the context of organic sulfides, peroxydisulfate can be employed as an oxidant. The reaction mechanism often involves the activation of the peroxydisulfate anion to form the highly reactive sulfate radical anion (SO₄⁻•), which then oxidizes the sulfide. libretexts.org

Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods. Enzymes, particularly oxidoreductases, can catalyze the oxidation of sulfides to sulfoxides with high chemo- and enantioselectivity.

For thioanisole and its derivatives, enzymes like horseradish peroxidase have been studied for their ability to catalyze oxidation reactions. These enzymatic reactions typically occur under mild conditions in aqueous buffer solutions. The enzyme, in its activated compound I and compound II states, facilitates the oxygen transfer to the sulfur atom. Photocatalytic systems using metalloenzymes have also been explored for the oxidation of thioanisole derivatives, demonstrating the potential for light-driven, enzyme-catalyzed transformations. orgsyn.org Such methodologies could likely be adapted for the selective oxidation of this compound.

Reactions Involving the Methyl Group

The methyl group of this compound, while generally less reactive than the sulfur center, can participate in certain chemical transformations.

One notable reaction is the deprotonation of the methyl group. For the parent compound, thioanisole, treatment with a strong base like an alkyllithium reagent can remove a proton from the methyl group, forming a highly nucleophilic lithiated species (C₆H₅SCH₂Li). wikipedia.org This intermediate can then be reacted with various electrophiles, allowing for the elongation of the carbon chain.

Another potential reaction is demethylation to form the corresponding thiophenol. This is a common deprotection strategy for aryl methyl ethers and can be extended to thioethers. nih.govresearchgate.net Thiolate anions are often used as nucleophiles to attack the methyl group, leading to the cleavage of the sulfur-methyl bond. youtube.com

Free-radical halogenation can also target the methyl group. Under UV light or in the presence of a radical initiator, alkanes and alkyl-substituted aromatic compounds undergo halogenation. wikipedia.org For an alkyl-substituted aromatic compound like toluene (B28343), chlorination can occur at the methyl group. libretexts.org By analogy, it is conceivable that under radical conditions, the methyl group of this compound could be halogenated.

| Reaction Type | Reagents | General Product |

| Deprotonation | Alkyllithium | Lithiated methyl sulfide wikipedia.org |

| Demethylation | Thiolate anions | Thiophenol youtube.com |

| Radical Halogenation | Halogen, UV light | Halogenated methyl sulfide wikipedia.orglibretexts.org |

This table outlines potential reactions at the methyl group based on the reactivity of analogous compounds.

Reactions on the Aromatic Ring

The substituents on the aromatic ring dictate the course of further reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho-, para-directing. The methyl sulfide group (-SCH₃) is also activating and ortho-, para-directing. The chloro group (-Cl) is a deactivating group but is also ortho-, para-directing. The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The activating methoxy and methyl sulfide groups enhance the nucleophilicity of the benzene (B151609) ring, facilitating EAS reactions.

The regiochemical outcome of EAS on this compound is determined by the combined directing effects of the existing substituents. The powerful activating and directing effect of the methoxy group is expected to be dominant. The positions ortho and para to the methoxy group are activated. The position para to the methoxy group is occupied by the chloro substituent. The positions ortho to the methoxy group are at C2 and C6. C6 is already substituted with the methyl sulfide group. Therefore, the primary site for electrophilic attack is expected to be the C2 position.

The methyl sulfide group also directs ortho and para. Its ortho positions are C1 and C5, and its para position is C2. The chloro group directs ortho and para, which are positions C2, C4, and C6.

Considering these effects, the C2 position is strongly activated by both the methoxy and methyl sulfide groups, making it the most probable site for electrophilic attack.

Table 2: Predicted Regioselectivity of EAS on this compound

| Electrophilic Reagent | Expected Major Product |

|---|---|

| HNO₃/H₂SO₄ (Nitration) | 2-Nitro-3-chloro-6-methoxyphenyl methyl sulfide |

| Br₂/FeBr₃ (Bromination) | 2-Bromo-3-chloro-6-methoxyphenyl methyl sulfide |

Note: This table is based on established principles of electrophilic aromatic substitution and the directing effects of the substituents. Specific experimental validation for this compound is limited in the available literature.

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

The chloro group in this compound can potentially be displaced by a strong nucleophile. For NAS to occur readily via the addition-elimination mechanism, the aromatic ring needs to be activated by electron-withdrawing groups. In this molecule, the methoxy and methyl sulfide groups are electron-donating, which does not favor a classical NAS reaction.

However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, displacement of the chloro group might be achievable. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) at high temperatures could potentially lead to the formation of 3,6-dimethoxyphenyl methyl sulfide. Similarly, reaction with amines under harsh conditions might result in the corresponding aniline (B41778) derivative.

Kinetic studies on similar systems, such as the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols, have shown that such substitutions follow an addition-elimination mechanism where the nucleophilic attack is the rate-determining step.

Metalation and Subsequent Functionalization

The aromatic ring of this compound is adorned with three substituents—chloro, methoxy, and methylthio groups—each influencing the regioselectivity of metalation, a reaction that involves the replacement of a hydrogen atom with a metal, typically lithium or magnesium. This process is a powerful tool in organic synthesis as it generates a nucleophilic organometallic intermediate that can react with a wide variety of electrophiles to introduce new functional groups.

The primary method for metalation of such an aromatic system is directed ortho-metalation (DoM), where a heteroatom-containing substituent directs deprotonation to its adjacent (ortho) position through coordination with the organolithium reagent. In this compound, the methoxy (-OCH₃) and methylthio (-SCH₃) groups are effective directed metalation groups (DMGs). The chloro (-Cl) group is also an ortho-director, albeit weaker than the methoxy and methylthio groups.

The relative directing power of these groups determines the site of metalation. The methoxy group is a powerful DMG, strongly directing lithiation to the C5 position. The methylthio group also directs to its ortho positions, C2 and C6 (which is actually the C2 position relative to the sulfide on the substituted ring). However, the C2 position is already substituted with the methoxy group. Therefore, the primary site of metalation is expected to be the C5 position, directed by the potent methoxy group.

Once formed, the lithiated intermediate is a versatile nucleophile that can be quenched with various electrophiles to yield a range of 5-substituted derivatives.

Table 1: Potential Functionalization Reactions of Metalated this compound

| Electrophile | Reagent Example | Resulting Functional Group | Product Structure |

| Carbon dioxide | CO₂ (gas), then H₃O⁺ | Carboxylic acid | 5-Carboxy-3-chloro-6-methoxyphenyl methyl sulfide |

| Aldehydes/Ketones | Formaldehyde (B43269) (HCHO) | Hydroxymethyl | (5-Chloro-2-methoxy-4-(methylthio)phenyl)methanol |

| Alkyl halides | Methyl iodide (CH₃I) | Methyl | 3-Chloro-5-methyl-6-methoxyphenyl methyl sulfide |

| Silyl halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl | 3-Chloro-6-methoxy-5-(trimethylsilyl)phenyl methyl sulfide |

| Borates | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic acid | (5-Chloro-2-methoxy-4-(methylthio)phenyl)boronic acid |

Rearrangement Reactions

Rearrangement reactions are fundamental transformations in organic chemistry where the carbon skeleton or the position of functional groups within a molecule is altered. wikipedia.org

Sigmatropic rearrangements are pericyclic reactions characterized by the migration of a sigma bond across a π-electron system. wikipedia.org A prominent example involving sulfides is the nih.govbohrium.com-sigmatropic rearrangement. wikipedia.orgchemtube3d.com This reaction typically involves an allylic sulfide that, upon conversion to a sulfonium (B1226848) ylide, rearranges to form a new carbon-carbon bond. wikipedia.org

For this compound, a direct nih.govbohrium.com-sigmatropic rearrangement is not feasible as it lacks the required allylic group on the sulfur atom. The molecule possesses a methyl sulfide, not an allyl sulfide. However, if the methyl group were replaced with an allyl group (forming 3-Chloro-6-methoxyphenyl allyl sulfide), it could potentially undergo such a transformation. The process would involve the formation of a sulfonium ylide, for instance, through the reaction with a carbene or by deprotonation of an allylic sulfonium salt, followed by the concerted nih.govbohrium.com-shift. This rearrangement is highly stereoselective and is a valuable method for synthesizing homoallylic thiols or, after desulfurization, homoallylic alcohols (the Mislow-Evans rearrangement). nih.govwikipedia.org

The sulfide group can electronically influence or participate in various other types of rearrangements. While specific examples involving this compound are not prominently documented, the thioether moiety can stabilize adjacent intermediates that facilitate molecular restructuring. For instance, the sulfur atom can stabilize an adjacent carbocation through resonance (pi-donation) or a neighboring carbanion (alpha-sulfur stabilization). These properties can be harnessed in acid- or base-catalyzed rearrangement processes.

One related, though distinct, reaction is the Sommelet–Hauser rearrangement, which is characteristic of benzylic quaternary ammonium salts. wikipedia.org An analogous rearrangement involving a sulfonium salt of this compound could be envisioned if a suitable benzylic position were present in one of the sulfur substituents.

Intermolecular Reactions

Intermolecular reactions involve the interaction of two or more separate chemical species.

Cycloaddition reactions, most notably the Diels-Alder reaction, are powerful methods for forming cyclic compounds. wikipedia.org The Diels-Alder reaction involves a conjugated diene reacting with a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.org

The aromatic ring of this compound is electron-rich and possesses a high degree of resonance stabilization. Consequently, it is generally unreactive as a dienophile in a standard Diels-Alder reaction. The disruption of its aromaticity is energetically unfavorable. For an aromatic system to participate, extreme conditions or specific modifications are usually required, such as in the hexadehydro Diels-Alder reaction which proceeds through a benzyne (B1209423) intermediate. wikipedia.org Therefore, it is unlikely that this compound would act as a dienophile under conventional thermal or Lewis-acid-catalyzed Diels-Alder conditions.

Thioethers are known to function as ligands in coordination chemistry. The sulfur atom possesses lone pairs of electrons that can be donated to a metal center to form a coordinate covalent bond. As a soft donor atom (according to Hard-Soft Acid-Base theory), the sulfur of a thioether preferentially coordinates to soft metal ions, such as Pd(II), Pt(II), Ag(I), and Hg(II).

This compound has multiple potential donor sites: the sulfur of the methylthio group, the oxygen of the methoxy group, and the chlorine atom. This makes it a potential multidentate ligand. It could coordinate to a metal center in several ways:

Monodentate: Coordination through the sulfur atom is most likely, given its soft nature.

Bidentate (Chelating): The molecule could potentially form a five-membered chelate ring by coordinating through both the sulfur and the oxygen of the adjacent methoxy group. Chelation is often entropically favored and leads to more stable metal complexes.

The electronic properties of the aromatic ring, influenced by the chloro and methoxy substituents, would modulate the electron-donating ability of the sulfur atom and thus affect the stability and reactivity of the resulting metal complex. The study of such complexes is relevant to the development of new catalysts and materials.

Mechanistic Investigations of Reactions Involving 3 Chloro 6 Methoxyphenyl Methyl Sulfide

Reaction Pathway Elucidation

Elucidating the pathway of a chemical reaction is fundamental to understanding and controlling its outcome. This involves identifying all transient species, including intermediates and transition states, that connect the reactants to the products.

Identification of Reaction Intermediates

Reaction intermediates are transient chemical species that are formed from the reactants and proceed to form the products. Their detection and characterization are crucial for confirming a proposed reaction mechanism. For a substituted aryl sulfide (B99878) like 3-Chloro-6-methoxyphenyl methyl sulfide, potential reactions could include nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, or oxidation at the sulfur atom.

In SNAr reactions, the key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. scranton.edu The formation of this intermediate is often the rate-determining step. youtube.com Techniques such as mass spectrometry are invaluable for detecting and characterizing such short-lived, low-concentration species. scranton.eduyoutube.com For instance, electrospray ionization mass spectrometry (ESI-MS) can be used to monitor reactions in real-time, allowing for the identification of charged intermediates. youtube.com

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate, representing a fleeting molecular configuration that is critical to the reaction rate. While transition states cannot be isolated, their structure and energy can be inferred from experimental data or modeled using computational chemistry.

Transition state theory provides a conceptual framework for understanding how reactants transform into products. zenodo.org Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the geometry and energy of transition states. This analysis can help to distinguish between different possible reaction mechanisms, for example, a concerted pathway versus a stepwise pathway involving an intermediate. researchgate.net

Kinetic Studies

Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and the presence of a catalyst. This data is essential for deriving the rate law and determining the activation parameters of a reaction.

Rate Law Determination and Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. Measuring the KIE can provide insight into bond-breaking or bond-forming events in the rate-determining step. For example, the absence of a significant KIE when a C-H bond is replaced by a C-D bond can indicate that this bond is not broken in the slowest step of the reaction.

Activation Parameters Determination

The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are determined by studying the effect of temperature on the reaction rate constant. These parameters are derived from the Eyring equation, which is a cornerstone of transition state theory.

The enthalpy of activation represents the energy barrier that must be overcome for the reaction to occur, while the entropy of activation reflects the change in molecular orderliness when moving from the reactants to the transition state. For example, a large negative ΔS‡ is often indicative of an associative mechanism where two reactant molecules combine to form a more ordered transition state, a common feature in SNAr reactions. researchgate.net

Substituent and Steric Effects on Reactivity

The nature and position of substituents on an aromatic ring can profoundly influence the rate and regioselectivity of a reaction. For this compound, the chloro, methoxy (B1213986), and methyl sulfide groups all exert electronic and steric effects.

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. youtube.com By plotting the logarithm of the rate constant (k) or equilibrium constant (K) for a series of substituted compounds against the appropriate substituent constant (σ), a linear relationship is often observed. researchgate.net The slope of this plot, known as the reaction constant (ρ, rho), provides valuable information about the reaction mechanism. youtube.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state, as would be expected in a nucleophilic aromatic substitution. youtube.com

The directing effects of the existing substituents are also critical. The methoxy group is a strong ortho-, para-director for electrophilic substitution, while the chloro group is a deactivating ortho-, para-director. The methyl sulfide group is also an ortho-, para-director. The interplay of these groups, along with steric hindrance, would determine the position of attack for an incoming reagent.

Hammett-type Correlations in Reactions

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted species (k₀ or K₀) through a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

The reaction constant, ρ (rho), is a measure of the sensitivity of a particular reaction to the electronic effects of the substituents. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (positive charge buildup in the transition state). chemguide.co.uk

Consider the SNAr reaction of a series of para-substituted phenoxides with this compound. The substituents on the incoming phenoxide would modulate its nucleophilicity. A hypothetical Hammett plot for this reaction would likely yield a negative ρ value, as electron-donating groups on the nucleophile would increase its reactivity, thereby accelerating the reaction.

Conversely, if we were to vary the substituents on the aromatic ring of a related thioanisole (B89551) derivative while keeping the nucleophile constant, we would expect a large positive ρ value. This is because electron-withdrawing groups on the aryl ring stabilize the developing negative charge in the Meisenheimer intermediate, thus speeding up the reaction. researchgate.net For example, in the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, a related activated aromatic system, significant ρ values are observed, indicating high sensitivity to substituent effects. nih.gov

Table 1: Hypothetical Hammett Data for the Reaction of Substituted Phenoxides with this compound

| Substituent (X) on Phenoxide | σ_p Value | Relative Rate (k_rel_) | log(k_rel_) |

| -OCH₃ | -0.27 | 4.5 | 0.65 |

| -CH₃ | -0.17 | 2.8 | 0.45 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | 0.23 | 0.3 | -0.52 |

| -CN | 0.66 | 0.02 | -1.70 |

This interactive table presents plausible data for a Hammett-type correlation, illustrating the expected trend for a nucleophilic aromatic substitution reaction.

Steric Hindrance Effects on Reaction Rates and Selectivity

Steric hindrance plays a critical role in determining the feasibility and outcome of chemical reactions. In this compound, the substituents are positioned in a way that can significantly influence the approach of a reactant to the aromatic ring. The methoxy (-OCH₃) and methyl sulfide (-SCH₃) groups are ortho to the chlorine atom, creating a sterically congested environment around the potential site of nucleophilic attack.

This steric crowding can have several consequences:

Reduced Reaction Rates: The bulky groups can shield the electrophilic carbon atom from the incoming nucleophile, increasing the activation energy and thus slowing down the reaction rate. Studies on the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) derivatives have shown that steric hindrance significantly lowers the rate of reaction. rsc.org

Regioselectivity: In cases where multiple reaction sites are available, steric hindrance can direct the incoming group to the less hindered position.

Conformational Effects: The presence of ortho substituents can force the methoxy and methyl sulfide groups out of the plane of the benzene ring, which in turn can alter their electronic influence (mesomeric effect) on the reaction center.

The impact of steric hindrance is particularly pronounced in bimolecular reactions, such as SNAr, where the transition state involves the close association of both reactants.

Table 2: Hypothetical Relative Rates of Nucleophilic Substitution Illustrating Steric Effects

| Substrate | Relative Rate |

| 4-Chloroanisole (B146269) | 1.0 |

| 2,4-Dichloroanisole | 0.2 |

| This compound | 0.05 |

| 2,6-Dimethyl-4-chloroanisole | 0.001 |

This interactive table provides a conceptual illustration of how increasing steric hindrance around the reaction center can dramatically decrease the rate of a substitution reaction.

Influence of Reaction Conditions

The course of a chemical reaction is profoundly influenced by the conditions under which it is performed. The choice of catalyst, solvent, temperature, and pressure can alter not only the rate of reaction but also the reaction mechanism and the distribution of products.

Catalyst Role in Reaction Mechanism

Catalysts can open up new, lower-energy pathways for a reaction, thereby increasing the reaction rate without being consumed in the process. For reactions involving this compound, different types of catalysis could be envisaged.

Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions can proceed without a catalyst if the ring is sufficiently activated by electron-withdrawing groups, the presence of a chloro substituent often necessitates catalysis. Transition metals like copper and palladium are commonly used. For instance, in a copper-catalyzed SNAr reaction (an Ullmann-type coupling), the catalyst facilitates the coupling of the aryl halide with a nucleophile, often an amine or an alcohol. The mechanism typically involves the oxidative addition of the aryl halide to a low-valent copper species, followed by reaction with the nucleophile and reductive elimination to yield the product and regenerate the catalyst. Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed. nih.gov

Oxidation of the Sulfide Group: The methyl sulfide group can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation is often catalyzed by metal complexes. For instance, transition metal oxides can act as catalysts, with the mechanism involving the abstraction of hydrogen or direct oxygen transfer. rsc.org The choice of catalyst and oxidant can provide selectivity for either the sulfoxide or the sulfone.

Table 3: Hypothetical Product Yields for the Amination of this compound

| Reaction Conditions | Catalyst | Yield of Aminated Product (%) |

| Aniline, 120 °C, 24h | None | < 5 |

| Aniline, 120 °C, 24h | CuI (10 mol%) | 75 |

| Aniline, 100 °C, 12h | Pd₂(dba)₃ / Ligand | 92 |

This interactive table illustrates the significant impact a catalyst can have on the yield of a representative SNAr reaction.

Solvent Effects on Reaction Mechanism and Selectivity

The solvent in which a reaction is conducted can have a profound effect on its rate and mechanism by stabilizing or destabilizing the reactants, transition states, and intermediates. numberanalytics.com

For a typical SNAr reaction of this compound, the rate-determining step is often the formation of the negatively charged Meisenheimer complex. The choice of solvent can influence the stability of this charged intermediate:

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally the preferred choice for SNAr reactions. They can solvate cations well, leaving the anion (the nucleophile) relatively "naked" and highly reactive. Furthermore, their high polarity effectively stabilizes the charged Meisenheimer intermediate, thus accelerating the reaction. nih.gov

Polar Protic Solvents (e.g., Methanol (B129727), Water): These solvents can solvate both the nucleophile and the charged intermediate through hydrogen bonding. While they can stabilize the Meisenheimer complex, they also strongly solvate the nucleophile, reducing its reactivity and potentially slowing down the reaction compared to polar aprotic solvents. nih.gov

Nonpolar Solvents (e.g., Toluene (B28343), Hexane): Reactions are generally much slower in nonpolar solvents as they cannot effectively stabilize the charged intermediate.

The solvent can also influence the selectivity of a reaction by differentially solvating the transition states leading to different products.

Table 4: Hypothetical Relative Rate Constants for an SNAr Reaction in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (k_rel) |

| Hexane | 1.9 | Nonpolar | 1 |

| Toluene | 2.4 | Nonpolar | 10 |

| Methanol | 32.7 | Polar Protic | 1,000 |

| Acetonitrile (B52724) | 37.5 | Polar Aprotic | 5,000 |

| DMSO | 46.7 | Polar Aprotic | 20,000 |

This interactive table presents plausible relative rate constants that demonstrate the significant influence of solvent choice on the kinetics of a nucleophilic aromatic substitution reaction.

Temperature and Pressure Effects on Reaction Pathways

Temperature and pressure are fundamental thermodynamic variables that can be manipulated to control reaction outcomes.

Pressure: The effect of pressure on reaction rates is described by the activation volume (ΔV‡), which is the change in volume of the reacting species as they move from the ground state to the transition state. nih.gov

If the transition state is more compact and occupies a smaller volume than the reactants (negative ΔV‡), increasing the pressure will accelerate the reaction. This is typical for reactions where two molecules come together in the rate-determining step, such as many cycloadditions and bimolecular substitution reactions.

If the transition state is larger than the reactants (positive ΔV‡), increasing the pressure will slow the reaction down. This is common in reactions where a molecule breaks apart in the rate-determining step (e.g., unimolecular dissociation). For a typical SNAr reaction, the formation of the Meisenheimer complex involves the association of two molecules, usually leading to a negative volume of activation. Therefore, such reactions are generally accelerated by high pressure. osti.gov

Table 5: Hypothetical Effect of Temperature and Pressure on a Reaction Rate

| Temperature (°C) | Pressure (MPa) | Relative Rate |

| 80 | 0.1 | 1.0 |

| 100 | 0.1 | 4.1 |

| 120 | 0.1 | 15.8 |

| 120 | 100 | 25.3 |

| 120 | 200 | 40.5 |

This interactive table illustrates the expected increase in reaction rate with both increasing temperature and, for a reaction with a negative activation volume, increasing pressure.

Advanced Spectroscopic Characterization and Correlational Studies of 3 Chloro 6 Methoxyphenyl Methyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment of each proton and carbon atom can be detailed, and their connectivity can be mapped.

High-Resolution 1H NMR for Proton Assignment and Spin-Spin Coupling

The 1H NMR spectrum of 3-Chloro-6-methoxyphenyl methyl sulfide (B99878) is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and methyl sulfide groups. The substitution pattern on the benzene (B151609) ring—with a chloro group at C3, a methoxy group at C6, and a methyl sulfide group at C1—dictates the chemical shifts (δ) and spin-spin coupling patterns of the three aromatic protons.

The proton ortho to the methoxy group (H-5) is expected to be the most shielded due to the strong electron-donating effect of the methoxy group, thus appearing at the lowest chemical shift among the aromatic protons. The proton between the chloro and methylthio groups (H-2) will be significantly deshielded. The proton ortho to the chloro group (H-4) will have an intermediate chemical shift. The methyl protons of the methoxy and methyl sulfide groups will each appear as sharp singlets, with the methoxy protons typically found further downfield than the methylthio protons.

The expected spin-spin coupling will result in a doublet for H-5 (coupled to H-4), a doublet of doublets for H-4 (coupled to H-5 and H-2), and a doublet for H-2 (coupled to H-4).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~ 7.30 | d | ~ 2.0 |

| H-4 | ~ 7.05 | dd | ~ 8.5, 2.0 |

| H-5 | ~ 6.90 | d | ~ 8.5 |

| -OCH₃ | ~ 3.85 | s | - |

| -SCH₃ | ~ 2.45 | s | - |

| Note: Predicted values are based on data from analogous compounds and standard substituent effects. |

13C NMR for Carbon Skeleton Elucidation

The 13C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for the complete assignment of the carbon skeleton. The carbon attached to the methoxy group (C-6) is expected to be the most deshielded among the aromatic carbons due to the significant deshielding effect of the oxygen atom. Conversely, the carbons ortho and para to the electron-donating methoxy group will be shielded. The carbon bearing the methylthio group (C-1) and the chloro group (C-3) will also exhibit characteristic chemical shifts. The methyl carbons of the methoxy and methyl sulfide groups will appear in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-SCH₃) | ~ 138 |

| C-2 | ~ 128 |

| C-3 (-Cl) | ~ 125 |

| C-4 | ~ 123 |

| C-5 | ~ 112 |

| C-6 (-OCH₃) | ~ 158 |

| -OCH₃ | ~ 56 |

| -SCH₃ | ~ 16 |

| Note: Predicted values are based on data from analogous compounds and standard substituent effects. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping and Complex Structure Elucidation

To unambiguously confirm the proton and carbon assignments and to establish the connectivity within the molecule, a suite of 2D NMR experiments is employed. chemicalbook.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For 3-Chloro-6-methoxyphenyl methyl sulfide, the COSY spectrum is expected to show a cross-peak between H-4 and H-5, and another between H-4 and H-2, confirming their adjacent positions on the aromatic ring. No correlations would be observed for the singlet methoxy and methylthio protons. caltech.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). The HSQC spectrum would show cross-peaks connecting H-2 to C-2, H-4 to C-4, H-5 to C-5, the methoxy protons to the methoxy carbon, and the methylthio protons to the methylthio carbon. This technique is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. caltech.edu

The methoxy protons (-OCH₃) to C-6.

The methylthio protons (-SCH₃) to C-1.

H-2 to C-1, C-3, and C-6.

H-4 to C-2, C-3, and C-5.

H-5 to C-1, C-3, and C-4.

DEPT-135 for Methyl, Methylene (B1212753), and Methine Carbon Identification

The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is a valuable tool for differentiating between carbon types. In this experiment, methyl (CH₃) and methine (CH) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals. Quaternary carbons are not observed. For this compound, the DEPT-135 spectrum is expected to show positive signals for the three methine carbons (C-2, C-4, C-5) and the two methyl carbons (-OCH₃ and -SCH₃). No negative signals would be present as there are no methylene groups in the molecule. nih.gov

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Frequencies

The FT-IR and Raman spectra of this compound will display a series of absorption bands corresponding to the various bond vibrations within the molecule.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methoxy (-OCH₃) and methyl sulfide (-SCH₃) groups are expected in the 2950-2850 cm⁻¹ region. chemicalbook.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in several bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage is a prominent feature, expected to produce strong bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to be observed in the fingerprint region, typically around 800-600 cm⁻¹.

C-S Stretching: The carbon-sulfur stretching vibration is generally weak and falls in the 700-600 cm⁻¹ range.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring gives rise to characteristic strong absorption bands in the 900-675 cm⁻¹ region, which can be diagnostic of the arrangement of the substituents.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-OCH₃, -SCH₃) | Stretching | 2950 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aryl-O Bond | Asymmetric Stretching | ~ 1250 |

| Alkyl-O Bond | Symmetric Stretching | ~ 1040 |

| C-Cl | Stretching | 800 - 600 |

| C-S | Stretching | 700 - 600 |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 |

| Note: Predicted values are based on established vibrational frequency correlation tables. |

Analysis of Molecular Vibrations and Conformations

The vibrational characteristics of this compound are complex, arising from the various functional groups present in the molecule. The analysis of its Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra reveals key vibrational modes. For a related compound, 3-chloro-6-methoxypyridazine, the FT-IR and FT-Raman spectra were recorded in the ranges of 4000–400 cm⁻¹ and 3500–50 cm⁻¹, respectively. nih.gov This allows for the identification of stretching and bending vibrations associated with the C-Cl, C-O, C-S, C-H, and aromatic ring bonds.

Comparison with Theoretically Predicted Vibrational Spectra

To gain a deeper understanding of the experimental vibrational spectra, theoretical calculations are often employed. Density Functional Theory (DFT) is a common method used to predict the vibrational frequencies of molecules. For instance, in the study of 3-chloro-6-methoxypyridazine, DFT calculations at the B3LYP/6-31G(d) and 6-311G(d,p) levels of theory were used to calculate the molecular geometry and vibrational frequencies in the ground state. nih.gov

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. The comparison between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman data allows for a more definitive assignment of the observed vibrational bands to specific molecular motions. In the case of 3-chloro-6-methoxypyridazine, the difference between the observed and scaled wavenumber values for most of the fundamental vibrations was found to be very small, indicating a good agreement between theory and experiment. nih.gov This correlational approach is invaluable for confirming the structural assignments and understanding the nuances of the molecular vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. The exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (carbon, hydrogen, chlorine, oxygen, and sulfur). This high-precision measurement is crucial for confirming the identity of the compound and distinguishing it from other isomers or compounds with the same nominal mass. The presence of chlorine is particularly notable due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in the HRMS spectrum.

Mass spectrometry also provides valuable structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization in a mass spectrometer, it undergoes fragmentation, breaking down into smaller, characteristic ions. The analysis of the mass-to-charge ratio (m/z) of these fragment ions provides a fingerprint of the molecule's structure.

Key fragmentation pathways for this compound would likely include:

Loss of a methyl group (-CH₃): This is a common fragmentation for methyl sulfides and methoxy groups.

Loss of the methyl sulfide group (-SCH₃): This would result in a significant fragment ion corresponding to the chloro-methoxyphenyl cation.

Loss of a chlorine atom (-Cl): The loss of the halogen is a typical fragmentation pathway for chloro-aromatic compounds. miamioh.edu

Cleavage of the ether bond: This could lead to the loss of a methoxy radical (-OCH₃) or formaldehyde (B43269) (CH₂O).

The relative abundances of these fragment ions are dependent on the ionization energy and the specific mass spectrometry technique used.

Table 1: Potential Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Mass Lost | Structure of Lost Neutral |

| [M - CH₃]⁺ | 15 | •CH₃ |

| [M - Cl]⁺ | 35/37 | •Cl |

| [M - SCH₃]⁺ | 47 | •SCH₃ |

| [M - OCH₃]⁺ | 31 | •OCH₃ |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π transitions:* These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the antibonding π* orbitals. These are typically high-energy transitions, resulting in strong absorption bands in the UV region.

n → π transitions:* These transitions involve the excitation of non-bonding electrons (from the oxygen, sulfur, and chlorine atoms) to the antibonding π* orbitals of the aromatic ring. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.

For a related compound, 3-chloro-6-methoxypyridazine, the UV-Visible absorption spectrum was recorded in methanol (B129727) in the range of 200–800 nm. nih.gov The solvent can influence the position and intensity of the absorption bands. The specific wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities (ε) are characteristic of the compound's electronic structure.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Spectral Region |

| π → π | π (aromatic ring) → π (aromatic ring) | Ultraviolet |

| n → π | n (O, S, Cl) → π (aromatic ring) | Ultraviolet/Visible |

An article on the advanced spectroscopic and crystallographic characterization of This compound cannot be generated at this time. Extensive searches for specific experimental and theoretical data for this compound have not yielded the necessary information to fulfill the request.

The user's instructions require a detailed article based on specific analytical data, including:

Time-Dependent Density Functional Theory (TD-DFT) calculations

Single-crystal X-ray diffraction data

Specific bond lengths, bond angles, and torsional angles

Details of crystal packing and intermolecular interactions

Information on polymorphism

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's strict outline and content requirements. Generating such an article without the specific data would lead to speculation and would not meet the standards of a professional, authoritative, and scientifically accurate piece.

Computational and Theoretical Chemistry of 3 Chloro 6 Methoxyphenyl Methyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, molecular geometry, and reactivity of chemical compounds. For a molecule like 3-Chloro-6-methoxyphenyl methyl sulfide (B99878), these computational methods can provide insights that are often difficult or impossible to obtain through experimental means alone. The subsequent sections detail the specific theoretical approaches that would be applied to characterize this compound.

Geometry Optimization using Density Functional Theory (DFT)

The foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure, known as geometry optimization. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for this purpose. It offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of this size.

The process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. This optimized geometry is crucial as all other calculated properties, such as electronic and spectroscopic features, are dependent on it.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. Different functionals are parameterized to perform well for different types of chemical systems and properties.

For a molecule containing a substituted benzene (B151609) ring, chlorine, a methoxy (B1213986) group, and a methyl sulfide group, a hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and reliable choice. It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties.

Another class of functionals that would be highly relevant is the M06 suite (Minnesota functionals) . These functionals are designed to be more broadly applicable and can provide better accuracy for non-covalent interactions, which might be present in the conformational analysis of the title compound. A comparative study using both B3LYP and an M06 functional would provide a more robust understanding of the system.

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set determines the flexibility the electrons have to distribute in space and is critical for accurate calculations.

A commonly used and effective basis set for initial geometry optimizations is the Pople-style basis set 6-31G *. The asterisks indicate the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the bonding in molecules with heteroatoms like sulfur and chlorine.

For more refined calculations of electronic properties, a larger and more flexible basis set such as 6-311++G(d,p) would be employed. This basis set includes:

Triple-split valence (6-311) : Provides more functions to describe the valence electrons.

Diffuse functions (++): Added to both heavy and hydrogen atoms, they are crucial for accurately describing anions and systems with lone pairs, such as the oxygen and sulfur atoms in 3-Chloro-6-methoxyphenyl methyl sulfide.

Polarization functions (d,p): Added to both heavy atoms (d) and hydrogen atoms (p), they allow for more directional flexibility in bonding.

The geometry would first be optimized with a smaller basis set, followed by a final optimization with the larger basis set to ensure a highly accurate structure.

Conformational Analysis and Stability

The presence of the methoxy and methyl sulfide groups, which can rotate around their respective bonds to the aromatic ring, means that this compound can exist in different spatial arrangements or conformations. A thorough conformational analysis is necessary to identify the most stable conformer (the global minimum) and the relative energies of other low-lying conformers.

This is typically achieved by performing a series of constrained geometry optimizations where the dihedral angles defining the orientation of the methoxy and methyl sulfide groups are systematically varied. The relative energies of the resulting conformers would then be compared to determine their thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap , is a crucial parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. The energies of these orbitals would be calculated at the optimized geometry using the selected DFT functional and basis set.

A hypothetical data table for the FMO analysis of this compound might look like this:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The actual values would be determined from the quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these would be expected around the oxygen, sulfur, and possibly the chlorine atoms due to their lone pairs.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.

Green regions: Represent areas of neutral potential.

The MEP surface provides a comprehensive picture of the molecule's electrostatic landscape and complements the FMO analysis in predicting reactive sites.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the hybridization of orbitals within a molecule. faccts.dewisc.edu This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with classical Lewis structures, such as core orbitals, lone pairs, and bond orbitals (σ and π).

The key insights from an NBO analysis include the quantification of stabilization energies (E(2)) associated with donor-acceptor interactions. These interactions, for instance, between a filled lone pair orbital (donor) and an empty anti-bonding orbital (acceptor), indicate the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity. wisc.edu The analysis also provides detailed information on the percent s- and p-character of hybrid orbitals, offering a precise picture of the bonding environment around each atom.

For This compound , an NBO analysis would be expected to reveal significant interactions involving the lone pairs on the oxygen and sulfur atoms, the π-system of the benzene ring, and the influence of the electron-withdrawing chlorine atom. However, no published NBO study for this specific compound is available.

Spectroscopic Property Prediction

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. Density Functional Theory (DFT) is a cornerstone of these predictive techniques.

Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry, often utilizing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be predicted. These predictions are invaluable for confirming molecular structures by comparing them with experimental data. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For a molecule like This compound , computational prediction would help assign the specific resonances of the aromatic protons, the methoxy group protons, and the methyl sulfide protons, which might be challenging to assign unambiguously through experimental data alone. No such computational NMR prediction study for this compound has been found in the literature.

Calculation of Vibrational Frequencies and IR/Raman Intensities

Theoretical calculations of vibrational frequencies are used to predict and interpret infrared (IR) and Raman spectra. By performing a frequency calculation on an optimized molecular geometry, a set of normal vibrational modes and their corresponding frequencies and intensities can be obtained. nih.govresearchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and limitations in the theoretical model. A full assignment of the vibrational spectrum of This compound would involve correlating calculated modes with observed IR and Raman bands, allowing for a detailed understanding of the molecule's vibrational properties. This includes stretching and bending modes for the C-Cl, C-O, C-S, and aromatic C-H bonds. Currently, there are no published computational studies on the vibrational frequencies of this molecule.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method predicts the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. For This compound , TD-DFT could predict the π→π* transitions of the aromatic ring and other potential electronic transitions, providing insight into its photophysical properties. No specific TD-DFT studies for this compound are available in the reviewed literature.

Reaction Pathway Modeling

Computational Study of Reaction Mechanisms (e.g., Transition State Calculations)

Computational chemistry is a vital tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized. Transition state calculations allow for the determination of activation energies, which are fundamental to understanding reaction kinetics. For This compound , this could involve modeling its synthesis or its subsequent reactions, such as nucleophilic substitution or oxidation of the sulfide group. Such studies provide a molecular-level understanding of bond-breaking and bond-forming processes. A literature search did not yield any computational studies on the reaction mechanisms involving this specific molecule.

Energy Profile Analysis of Transformations

The transformation of this compound, such as further substitution on the aromatic ring, would proceed through transition states and intermediates that can be analyzed computationally. The energy profile of such reactions, particularly electrophilic aromatic substitution, is influenced by the existing substituents: the chloro, methoxy, and methyl sulfide groups.

The first step in an electrophilic aromatic substitution is typically the rate-determining step, involving the formation of a high-energy carbocation intermediate known as an arenium ion or sigma complex. youtube.comyoutube.com The stability of this intermediate is crucial in determining the reaction rate and the position of the new substituent. The formation of the arenium ion disrupts the aromaticity of the benzene ring, leading to a significant activation energy barrier. youtube.comyoutube.com The second step, the deprotonation to restore aromaticity, is generally fast and exothermic. youtube.com

The directing effects of the existing substituents on this compound would be a key factor in any transformation. Both the methoxy (-OCH₃) and methyl sulfide (-SCH₃) groups are ortho-, para-directing activators due to their ability to donate electron density to the ring through resonance. The chlorine atom, while deactivating due to its inductive effect, is also an ortho-, para-director. Computational studies, such as those employing Density Functional Theory (DFT), can model the transition states for electrophilic attack at different positions on the ring to predict the most likely products. For instance, DFT calculations can reveal the relative energies of the transition states leading to substitution at the various available positions on the benzene ring.

Table 1: Representative Activation Energies for Electrophilic Aromatic Substitution on Substituted Benzenes

Note: The following data is illustrative and based on general findings for related compounds, not specific to this compound.

| Reactant | Reaction | Position of Substitution | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Anisole (B1667542) | Nitration | para | 15.2 |

| Anisole | Nitration | ortho | 16.5 |

| Chlorobenzene (B131634) | Nitration | para | 22.5 |

| Chlorobenzene | Nitration | ortho | 23.1 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to understand the movement and conformational behavior of molecules over time. For this compound, MD simulations can offer insights into its flexibility and interactions with its environment.

The conformational landscape of this compound is primarily defined by the rotation of the methoxy and methyl sulfide groups relative to the benzene ring. The rotation around the C(aryl)-O and C(aryl)-S bonds is not entirely free, with certain conformations being energetically more favorable.

For the methoxy group, studies on anisole and its derivatives have shown that the planar conformation, where the methyl group lies in the plane of the benzene ring, is generally the most stable. unipa.itresearchgate.net Rotation out of this plane is associated with an energy barrier. Similarly, for the methyl sulfide group in thioanisole (B89551), a planar or near-planar conformation is often preferred. The presence of other substituents, like the chlorine atom, can influence these rotational barriers and the preferred dihedral angles.

MD simulations can sample these conformational states, providing information on the population of different conformers and the timescale of transitions between them. By analyzing the trajectory of the atoms over time, one can determine the flexibility of the molecule and identify the most populated conformational states.

Table 2: Representative Rotational Barriers for Anisole and Thioanisole Derivatives

Note: These values are illustrative and derived from computational studies on similar compounds.

| Molecule | Rotatable Bond | Computational Method | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Anisole | C(aryl)-O | DFT | ~2.5 - 5.0 |

| Thioanisole | C(aryl)-S | DFT | ~1.0 - 2.5 |

| 2,6-Dimethylanisole | C(aryl)-O | DFT | ~8.0 - 10.0 |

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. MD simulations explicitly including solvent molecules can capture these interactions and their effect on the solute's conformation and dynamics.

In a non-polar solvent, the conformational preferences of the molecule are likely to be similar to those in the gas phase, governed primarily by intramolecular forces. However, in polar solvents, intermolecular interactions such as dipole-dipole interactions and weak hydrogen bonds can become significant. For example, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. researchgate.net

MD simulations can quantify these solvent effects by analyzing the radial distribution functions between solute and solvent atoms, which describe the probability of finding a solvent atom at a certain distance from a solute atom. koreascience.kr These simulations can also reveal how the solvent affects the rotational dynamics of the methoxy and methyl sulfide groups, potentially stabilizing certain conformations over others. The study of solvent effects is crucial for understanding reaction kinetics in solution, as the solvation of reactants, transition states, and products can dramatically alter the energy profile of a reaction. nih.govnih.gov

Derivatization Strategies and Analogous Chemical Structures of 3 Chloro 6 Methoxyphenyl Methyl Sulfide

Modification of the Methyl Sulfide (B99878) Moiety

The sulfur atom in the methyl sulfide group is a key site for chemical reactions, most notably oxidation.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental and widely utilized transformation in organic synthesis. mdpi.com This process allows for the fine-tuning of the electronic and steric properties of the sulfur-containing substituent. The selective oxidation of a sulfide to either a sulfoxide (B87167) or a sulfone can be achieved by carefully choosing the oxidant and reaction conditions. researchgate.net

Selective Oxidation to Sulfoxide: For the selective conversion of 3-Chloro-6-methoxyphenyl methyl sulfide to 3-Chloro-6-methoxyphenyl methyl sulfoxide , mild oxidizing agents are typically employed. A common and efficient method involves the use of hydrogen peroxide (H₂O₂) in the presence of a metal catalyst, such as a Molybdenum(VI) salt. researchgate.net This approach is known for its selectivity, oxidizing sulfides to sulfoxides without significant over-oxidation to the sulfone, provided the reaction is carefully monitored. researchgate.net Biocatalytic methods using specific fungal strains have also been identified to produce sulfoxides from alkyl aryl sulfides. orientjchem.org

Oxidation to Sulfone: Further oxidation of the sulfoxide or direct, more forceful oxidation of the sulfide yields the corresponding sulfone, 3-Chloro-6-methoxyphenyl methyl sulfone . More potent oxidizing systems are required for this step. Reagents such as excess hydrogen peroxide with catalysts like tantalum carbide or niobium carbide, or permanganates can drive the reaction to completion. organic-chemistry.org The use of urea-hydrogen peroxide in conjunction with phthalic anhydride (B1165640) provides a metal-free alternative for the complete oxidation of sulfides to sulfones. organic-chemistry.org It is generally documented that the initial oxidation to a sulfoxide is more easily accomplished than the subsequent oxidation to the sulfone. researchgate.net

Table 1: Representative Oxidation Reactions for Aryl Methyl Sulfides

| Product | Reagents and Conditions | Key Features |

|---|---|---|

| Aryl Methyl Sulfoxide | H₂O₂ / Mo(VI) catalyst, Room Temperature | Selective oxidation to sulfoxide. researchgate.net |

| Aryl Methyl Sulfone | H₂O₂ / Tantalum or Niobium Carbide catalyst | Efficiently affords the corresponding sulfone. organic-chemistry.org |

Direct substitution at the sulfur atom of a sulfide is not a common transformation. However, functionalization adjacent to the sulfur atom can be achieved via the Pummerer reaction after initial oxidation to the sulfoxide. acs.org In this reaction, the sulfoxide is activated, typically with an acid anhydride like acetic anhydride. A subsequent rearrangement allows for the introduction of a nucleophile onto the carbon atom alpha to the sulfur. This pathway represents an Umpolung process, converting the typically nucleophilic character of the α-carbon in a sulfide to an electrophilic one. acs.org

Modifications on the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with three groups: chloro, methoxy (B1213986), and methylthio. These groups direct the position of further electrophilic substitutions and influence the ring's susceptibility to nucleophilic attack.

The introduction of additional substituents onto the aromatic ring via electrophilic aromatic substitution is governed by the directing effects of the existing groups. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The methylthio group (-SCH₃) is also activating and ortho, para-directing. The chloro group (-Cl) is deactivating but is also ortho, para-directing.

In the case of this compound, the positions are numbered such that the methoxy group is at C-1, the methylthio group at C-2, and the chloro group at C-4. The most activated positions for electrophilic attack would be C-5 (ortho to the methoxy group) and C-3 (ortho to both methoxy and methylthio groups).

Nitration, for instance, can be carried out using nitrating agents like nitric acid. Studies on related compounds, such as 4-methoxyaniline, show that nitration can be a key step in building more complex molecules like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. researchgate.net Research on the nitration of substituted phenols with nitrogen dioxide also demonstrates that complex product mixtures can arise, highlighting the influence of substituents on the reaction's regiochemistry. researchgate.net

The introduction of alkyl or other aromatic groups can be accomplished through various cross-coupling reactions or classical methods like Friedel-Crafts reactions.

Friedel-Crafts Alkylation/Acylation: This classic method could potentially introduce an alkyl or acyl group onto the aromatic ring. However, the presence of the sulfur atom can sometimes lead to catalyst poisoning with Lewis acids like AlCl₃. The reaction would likely be directed to the positions activated by the methoxy and methylthio groups.

Cross-Coupling Reactions: Modern cross-coupling reactions offer a more versatile approach. For instance, if the chloro group could be converted to a bromo or iodo functionality, or if a boronic acid could be installed on the ring, Suzuki or Stille coupling could be used to introduce new aryl or vinyl groups.

Nucleophilic aromatic substitution (SₙAr) of the chloro group is another potential derivatization pathway. Generally, SₙAr reactions on aryl halides require either harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org